molecular formula C6H8N4S B15358495 (2-Methylpyrimidin-4-yl)thiourea

(2-Methylpyrimidin-4-yl)thiourea

Cat. No.: B15358495
M. Wt: 168.22 g/mol
InChI Key: JTXNVYDAUKNOPN-UHFFFAOYSA-N
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Description

(2-Methylpyrimidin-4-yl)thiourea is a chemical compound belonging to the class of thioureas, which are characterized by the presence of a thiourea group (NH2-CS-NH2) attached to a pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds that play a crucial role in biological systems, such as nucleic acids (uracil, thymine, and cytosine) and vitamin B1

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylpyrimidin-4-yl)thiourea typically involves the reaction of 2-methylpyrimidin-4-amine with thiourea under specific conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation, and the use of a suitable solvent like ethanol or methanol is common.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (2-Methylpyrimidin-4-yl)thiourea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.

  • Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

  • Substitution: Halogenation reactions can be performed using halogenating agents like bromine (Br2) or chlorine (Cl2).

Major Products Formed:

  • Oxidation: Pyrimidine-2-carboxylic acid can be formed by oxidizing the 2-methyl group.

  • Reduction: Reduced derivatives of the compound may be obtained depending on the specific conditions used.

  • Substitution: Halogenated derivatives of the compound can be synthesized through substitution reactions.

Scientific Research Applications

(2-Methylpyrimidin-4-yl)thiourea has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in drug design and development, particularly in the context of cancer therapy and other therapeutic areas.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

(2-Methylpyrimidin-4-yl)thiourea is similar to other thiourea derivatives, such as 1-(4-Methylpyridin-2-yl)thiourea and N-(4-methylpyrimidin-2-yl)thiourea. These compounds share structural similarities but may differ in their biological activity and applications

Comparison with Similar Compounds

  • 1-(4-Methylpyridin-2-yl)thiourea

  • N-(4-methylpyrimidin-2-yl)thiourea

  • Other substituted pyrimidines and thioureas

Properties

Molecular Formula

C6H8N4S

Molecular Weight

168.22 g/mol

IUPAC Name

(2-methylpyrimidin-4-yl)thiourea

InChI

InChI=1S/C6H8N4S/c1-4-8-3-2-5(9-4)10-6(7)11/h2-3H,1H3,(H3,7,8,9,10,11)

InChI Key

JTXNVYDAUKNOPN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)NC(=S)N

Origin of Product

United States

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